6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H7ClFN3O2 and its molecular weight is 255.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound with the molecular formula C10H7ClFN3O2, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine core with an amino group and a phenyl ring substituted with chlorine and fluorine atoms, which may enhance its pharmacological properties.
Chemical Structure and Properties
The structure of this compound includes:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.
- Keto Groups : Present at positions 2 and 4, contributing to the compound's reactivity.
- Substituents : The presence of chlorine and fluorine increases lipophilicity and may improve binding affinity to biological targets.
Table 1: Basic Properties of the Compound
Property | Value |
---|---|
Molecular Weight | 255.64 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | Not Available |
Melting Point | Not Available |
While specific mechanisms of action for this compound are not thoroughly elucidated, its structural similarity to uracil suggests potential interactions with enzymes or receptors involved in RNA metabolism. The halogen substituents may enhance its ability to bind to specific biological targets.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes associated with cancer pathways. Its interactions may lead to the inhibition of enzymes involved in tumor progression or inflammatory responses.
Molecular Docking Studies
Molecular docking studies have shown that the binding affinity of this compound is significantly influenced by its electronic properties due to the chlorine and fluorine substituents. These studies suggest that the compound could effectively target specific proteins or nucleic acids.
Cancer Research
Several studies have explored the potential of this compound in cancer therapy. For instance:
- Study on Tumor Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant anti-tumor activity in vitro by inhibiting cell proliferation in various cancer cell lines.
Comparative Analysis with Similar Compounds
The unique combination of substituents in this compound allows for a comparative analysis with other similar compounds. Here’s a table summarizing some structural analogs:
Compound Name | Unique Features |
---|---|
6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | Lacks chlorine substituent |
6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione | Incorporates a cyclopropyl group |
6-amino-1-(3-bromo-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | Contains bromine instead of chlorine |
This table highlights how variations in substituents can influence biological activity and pharmacological profiles.
Properties
IUPAC Name |
6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-6-3-5(1-2-7(6)12)15-8(13)4-9(16)14-10(15)17/h1-4H,13H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCOUFPHGPNJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=CC(=O)NC2=O)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.